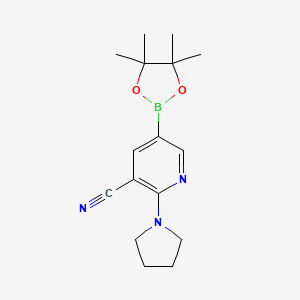
2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Cyanophenylacetic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . It can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, “4-Cyanophenylacetic acid” can be used as a reactant to prepare “4-pyrrolo[1,2-a]quinoxalin-4-ylbenzonitrile” by a copper-catalyzed reaction with “1-(2-aminoaryl)pyrrole” in the presence of “2,2′-bipyridyl” as the ligand .
Molecular Structure Analysis
The molecular structure of “4-Cyanophenylacetic acid” is represented by the formula C9H7NO2 . The structure of related compounds can be optimized using software like Gaussian09 and Gaussian5 .
Chemical Reactions Analysis
“4-Cyanophenylacetic acid” can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .
Physical And Chemical Properties Analysis
The physical properties of “4-Cyanophenylacetic acid” include a molecular weight of 161.16 g/mol and a solid form . It is soluble in CHCl3, THF, and dioxane .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Derivatives of imidazolidin-4-one, including compounds structurally related to 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, have been synthesized through cyclization reactions, indicating the compound's relevance in the synthesis of nitrogen-containing heterocycles (Shestakov, Sidorenko, & Shikhaliev, 2007). These reactions showcase the compound's utility in generating diverse molecular architectures for potential biological and industrial applications.
Biological Activity and Applications
- The compound's structural relatives have been studied for their angiotensin converting enzyme (ACE) inhibitory activities, showing potential as antihypertensive agents (Hayashi, Nunami, Kato, Yoneda, Kubo, Ochiai, & Ishida, 1989). This suggests potential pharmacological applications of the compound in designing new cardiovascular drugs.
Advanced Materials and Sensor Development
- Novel d-π-A chromophores structurally similar to the compound have been synthesized, demonstrating significant photophysical properties and potential applications in sensor development and materials science (Jachak, Khopkar, Patel, Patil, & Shankarling, 2021). The studies highlight the compound's relevance in creating materials with specific electronic and optical properties.
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
Mode of Action
It can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of lewis acid metal catalysts .
Biochemical Pathways
It is known that this compound can be used to synthesize 1,2,4,5-tetrazines , which are heterocyclic compounds that have been studied for their potential applications in bioconjugation, drug delivery, and imaging .
Pharmacokinetics
It is soluble in chcl3, thf, and dioxane , which may influence its bioavailability.
Action Environment
It is recommended to store this compound at 2 - 4°c and keep the container tightly closed in a dry and well-ventilated place .
Eigenschaften
IUPAC Name |
2-[3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c13-7-9-1-3-10(4-2-9)15-6-5-14(12(15)18)8-11(16)17/h1-4H,5-6,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRNCOQQEILWFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676564 |
Source


|
| Record name | [3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid | |
CAS RN |
1223748-29-5 |
Source


|
| Record name | [3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B595513.png)



